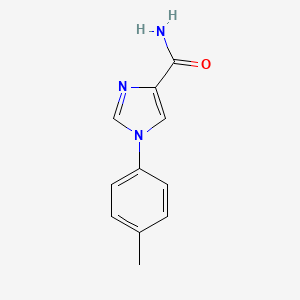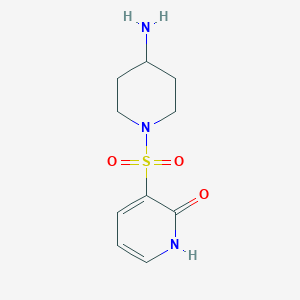
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with a sulfonyl group attached to a piperidine ring, which in turn is substituted with an amino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridine: Lacks the carbonyl group present in the pyridinone core.
4-Aminopiperidine-1-sulfonamide: Contains a sulfonamide group instead of the sulfonyl group.
2-Pyridinone derivatives: Similar core structure but different substituents.
Uniqueness
3-((4-Aminopiperidin-1-yl)sulfonyl)pyridin-2(1H)-one is unique due to the combination of the pyridinone core, sulfonyl group, and piperidine ring with an amino substituent
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)sulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c11-8-3-6-13(7-4-8)17(15,16)9-2-1-5-12-10(9)14/h1-2,5,8H,3-4,6-7,11H2,(H,12,14) |
InChI Key |
ZRASRBYEQLCCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


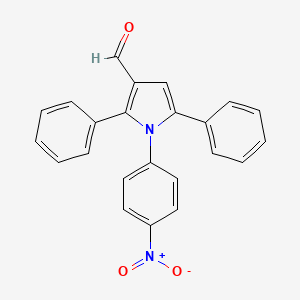
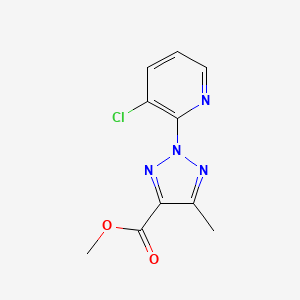


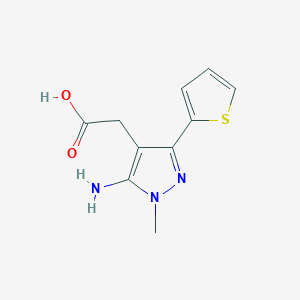

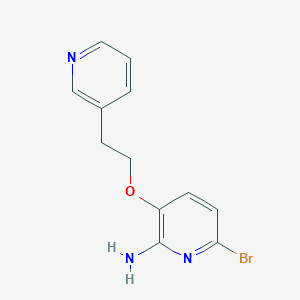
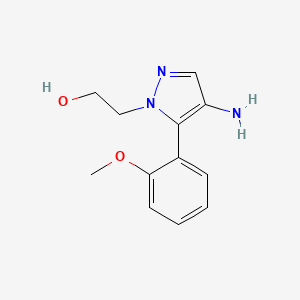

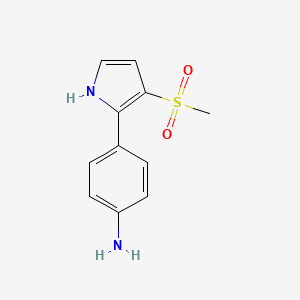
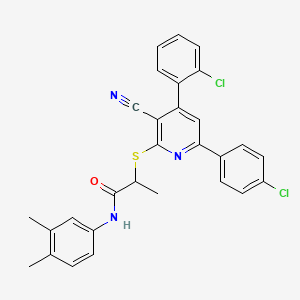
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
